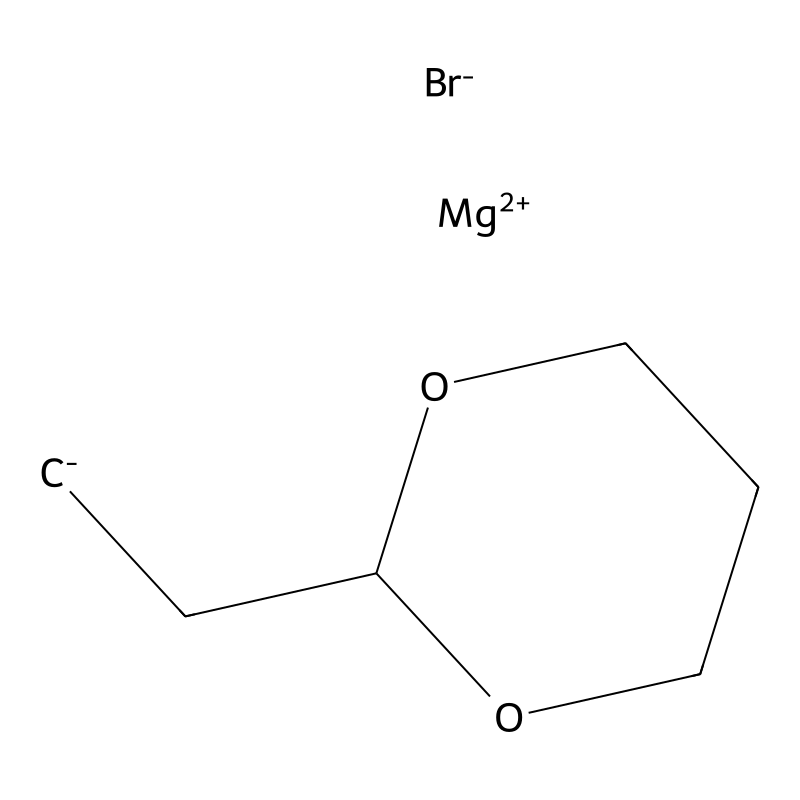(1,3-Dioxan-2-ylethyl)magnesium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Enamide Synthesis
One application of (1,3-Dioxan-2-ylethyl)magnesium bromide involves an addition-acylation method for preparing enamides. These are essential functional groups in organic chemistry with diverse applications in drug discovery and material science [1]. Studies have shown that the Grignard reagent can react with readily available starting materials to form enamides efficiently [1].
Source
[1] Sigma-Aldrich product page for (1,3-Dioxan-2-ylethyl)magnesium bromide, citing its use in enamide synthesis
Synthesis of Trisubstituted Allenes
Another research application involves the synthesis of trisubstituted allenes. These are valuable organic molecules with unique structural features and interesting reactivity. (1,3-Dioxan-2-ylethyl)magnesium bromide can be used to react with propargylic ammonium salts, leading to the formation of trisubstituted allenes with good yields [2]. This method offers researchers a versatile approach to generate these complex molecules for further study.
Source
[2] Sigma-Aldrich product page for (1,3-Dioxan-2-ylethyl)magnesium bromide, citing its use in trisubstituted allene synthesis
Febrifugine-Based Antimalarial Drugs
(1,3-Dioxan-2-ylethyl)magnesium bromide plays a role in the synthesis of febrifugine, a natural product with promising antimalarial properties. The Grignard reagent is involved in one of the key synthetic steps towards febrifugine derivatives, which are being explored for their potential in combating malaria [3]. This application highlights the role of the reagent in developing new therapeutic agents.
Source
[3] Sigma-Aldrich product page for (1,3-Dioxan-2-ylethyl)magnesium bromide, citing its use in febrifugine synthesis
(1,3-Dioxan-2-ylethyl)magnesium bromide is an organomagnesium compound with the molecular formula C₆H₁₁BrMgO₂ and a molecular weight of approximately 219.36 g/mol. It is classified as a Grignard reagent, which are key intermediates in organic synthesis due to their ability to react with various electrophiles. This compound appears as a white crystalline powder and has a density of 0.951 g/mL at 25 °C, with a boiling point of 65 °C and a flash point below 1 °F . It is soluble in organic solvents but reacts with water, making it highly reactive and flammable .
- Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For instance, when it reacts with aldehydes or ketones, it adds to the carbonyl carbon, leading to the formation of secondary or tertiary alcohols.
- Formation of Carbon-Carbon Bonds: This reagent can be employed to create new carbon-carbon bonds by reacting with alkyl halides or other electrophiles.
- Deprotonation Reactions: It can also act as a strong base, deprotonating acidic compounds such as alcohols or thiols .
(1,3-Dioxan-2-ylethyl)magnesium bromide is typically synthesized through the reaction of magnesium metal with (1,3-dioxan-2-ylethyl) bromide in an anhydrous ether solvent such as tetrahydrofuran (THF). The general procedure involves:
- Preparation of the Bromide: The starting material, (1,3-dioxan-2-ylethyl) bromide, is prepared from the corresponding alcohol via bromination.
- Reaction with Magnesium: Magnesium turnings are added to the dry THF solution of (1,3-dioxan-2-ylethyl) bromide under inert atmosphere conditions (e.g., nitrogen or argon) to form the Grignard reagent.
- Isolation: The resulting solution is filtered to remove unreacted magnesium and any by-products .
(1,3-Dioxan-2-ylethyl)magnesium bromide finds utility in various applications within organic chemistry:
- Synthesis of Alcohols: It is primarily used for synthesizing secondary and tertiary alcohols through nucleophilic addition reactions.
- Carbon Chain Extension: This compound can be utilized in synthetic pathways that require the formation of larger carbon frameworks.
- Research and Development: It serves as a reagent in laboratories for exploring new synthetic methodologies and developing pharmaceuticals .
Interaction studies involving (1,3-dioxan-2-ylethyl)magnesium bromide primarily focus on its reactivity with electrophiles. These studies help elucidate its behavior in various synthetic contexts and its potential effects on biological systems. The reactivity profile indicates that it readily reacts with moisture and air, necessitating careful handling under inert conditions .
Several compounds share similarities with (1,3-dioxan-2-ylethyl)magnesium bromide due to their structural characteristics or functional group properties. Here are some notable examples:
The uniqueness of (1,3-dioxan-2-ylethyl)magnesium bromide lies in its dioxane structure which provides specific steric and electronic properties that can influence its reactivity compared to other Grignard reagents. Its ability to stabilize certain transition states during reactions can lead to different selectivities in synthetic applications .








